4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium
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Overview
Description
4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium is a complex organic compound that combines the structural features of benzenesulfonate, indole, and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 4-methylbenzenesulfonate and the indole derivative. These components are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: This compound shares the benzenesulfonate moiety but lacks the indole and benzothiazole components.
Indole derivatives: Compounds such as 2-methyl-1H-indole share the indole structure but differ in their overall molecular architecture.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but have different substituents.
Uniqueness
4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium is unique due to its combination of three distinct structural motifs: benzenesulfonate, indole, and benzothiazole
Properties
CAS No. |
62609-97-6 |
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Molecular Formula |
C31H28N2O3S2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium |
InChI |
InChI=1S/C24H20N2S.C7H8O3S/c1-15(23-16(2)25-20-11-7-6-10-19(20)23)14-22-26(3)24-18-9-5-4-8-17(18)12-13-21(24)27-22;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
LKPXVMUHMRXGPN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)/C(=C/C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C |
Origin of Product |
United States |
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